methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate
Description
Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate (CAS No. 82603-71-2) is a quinazolinone derivative with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.31 g/mol . The compound features a tetrahydroquinazolinone core linked to a hexanoate methyl ester, which may influence its physicochemical properties, such as solubility and lipophilicity. Key data gaps include melting point, solubility, and biological activity, limiting a full understanding of its profile.
Properties
IUPAC Name |
methyl 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQALDNLXLMRCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been described for the preparation of similar quinazolinone derivatives . This method involves oxidative rearrangement and provides a straightforward route to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinazolinones, while substitution reactions can introduce new functional groups to the quinazolinone ring.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of derivatives related to methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate. For instance, compounds derived from tetrahydroquinazoline structures have shown promising antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : Human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780).
- Findings : Compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating significant potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Tested Microorganisms : Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Results : Certain derivatives exhibited low minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as a future antituberculosis agent .
Synthesis and Characterization
The synthesis of this compound involves several steps that are critical for ensuring the purity and efficacy of the final product:
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the tetrahydroquinazoline core through cyclization reactions. |
| Step 2 | Introduction of the hexanoate side chain via esterification reactions. |
| Step 3 | Purification using chromatographic techniques to isolate the desired compound. |
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science:
Polymer Chemistry
Research indicates that derivatives of this compound can be used as monomers in polymer synthesis:
- Properties : The presence of functional groups allows for modifications that can enhance mechanical properties or introduce specific functionalities into polymers.
Coatings and Films
The compound's unique chemical structure may provide beneficial properties for coatings:
- Applications : Potential use in protective coatings due to its stability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives are known to act as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase II . These interactions can modulate neurotransmitter activity and enzyme function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analog: 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))quinazolin-4(3H)-one (4l)
This compound, synthesized in a 2014 study, shares the tetrahydroquinazolinone backbone but differs significantly in substituents. Key features include:
Key Structural and Functional Differences
Implications :
- The target compound’s simpler structure and lower molecular weight (290.31 vs. 792.87 g/mol ) suggest enhanced solubility in organic solvents compared to 4l, which has bulky aryl groups.
Broader Comparison with Quinazolinone Derivatives
Quinazolinones are a versatile class of heterocyclic compounds with applications in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents). General trends include:
- Ester modifications : Replacing the methyl ester in the target compound with ethyl or benzyl groups could alter hydrolysis kinetics and bioavailability.
- Chain length variations: Shorter alkyl chains (e.g., propanoate) might reduce lipophilicity, while longer chains (e.g., octanoate) could enhance tissue retention.
Biological Activity
Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate (CAS No. 82603-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- IUPAC Name : Methyl 6-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)hexanoate
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- InChI Key : XQALDNLXLMRCPN-UHFFFAOYSA-N
Antioxidant Activity
Research indicates that compounds containing quinazoline structures often exhibit antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals.
- ABTS Radical Scavenging Assay : Similar to DPPH, this assay assesses the compound's capacity to scavenge ABTS radicals.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. Specific tests include:
- Agar Diffusion Method : To determine the inhibition zones against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
This compound may exhibit enzyme inhibition properties relevant to therapeutic applications:
- Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment.
- α-glucosidase Inhibition : Important for managing diabetes by delaying carbohydrate absorption.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds and their mechanisms:
Study 1: Antioxidant and Antimicrobial Properties
A study focused on the synthesis and biological evaluation of quinazoline derivatives demonstrated significant antioxidant activity and moderate antimicrobial effects against several bacterial strains. The results indicated that modifications in the quinazoline structure could enhance these properties .
Study 2: Enzyme Inhibition Profile
Research on similar compounds revealed promising results in inhibiting acetylcholinesterase and α-glucosidase enzymes. These findings suggest potential applications in treating neurodegenerative diseases and diabetes .
Summary Table of Biological Activities
| Biological Activity | Method Used | Results Summary |
|---|---|---|
| Antioxidant | DPPH/ABTS Assays | Significant scavenging activity observed |
| Antimicrobial | Agar Diffusion Method | Moderate inhibition against selected bacteria |
| Enzyme Inhibition | Enzyme Assays | Effective inhibition of acetylcholinesterase and α-glucosidase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
